

# Spectroscopic Profile of 2-Thiophenecarbonitrile: A Technical Guide

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## Compound of Interest

Compound Name: 2-Thiophenecarbonitrile

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Thiophenecarbonitrile** (CAS No. 1003-31-2), a key heterocyclic building block in medicinal chemistry and materials science. The following sections present its Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data in a structured format, along with detailed experimental protocols for data acquisition.

## Quantitative Spectroscopic Data

The following tables summarize the key spectroscopic data for **2-Thiophenecarbonitrile**.

**Table 1: Infrared (IR) Spectroscopy Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	Aromatic C-H stretch[1]
2220-2260	Medium	C≡N (Nitrile) stretch[2]
1600-1585 & 1500-1400	Medium	C=C aromatic ring stretch[1]
900-675	Strong	C-H out-of-plane bending[1]

Data obtained from neat liquid sample analysis.

**Table 2:  $^1\text{H}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~7.7	Doublet of doublets	H5	
~7.5	Doublet of doublets	H3	
~7.1	Doublet of doublets	H4	

Solvent:  $\text{CDCl}_3$ . The exact chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.[\[3\]](#)

**Table 3:  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) Spectroscopy Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~138	C5
~132	C3
~128	C4
~115	$\text{C}\equiv\text{N}$
~110	C2

Solvent:  $\text{CDCl}_3$ . Chemical shifts are referenced to TMS (0 ppm).[\[4\]](#)[\[5\]](#)

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity	Assignment
109	High	$[\text{M}]^+$ (Molecular Ion) <a href="#">[6]</a>
82	Medium	$[\text{M}-\text{HCN}]^+$
64	Low	$[\text{C}_2\text{H}_2\text{S}]^+$
58	Medium	$[\text{C}_3\text{H}_2\text{S}]^+$

Ionization Method: Electron Ionization (EI) at 70 eV.[7] The fragmentation of the molecular ion is a key characteristic in its mass spectrum.[8][9]

## Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

### Infrared (IR) Spectroscopy

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.  
[10]

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
- Sample Preparation: As **2-Thiophenecarbonitrile** is a liquid, no specific sample preparation is required.[11][12]
- Data Acquisition:
  - Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
  - Record a background spectrum of the clean, empty ATR crystal.
  - Place a small drop of **2-Thiophenecarbonitrile** directly onto the center of the ATR crystal.
  - Acquire the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

Method:  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance Spectroscopy.

- Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).
- Sample Preparation:[\[13\]](#)[\[14\]](#)[\[15\]](#)[\[16\]](#)[\[17\]](#)
  - For  $^1\text{H}$  NMR, dissolve approximately 5-10 mg of **2-Thiophenecarbonitrile** in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
  - For  $^{13}\text{C}$  NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of  $\text{CDCl}_3$  is recommended to obtain a good signal-to-noise ratio in a reasonable time.
  - Transfer the solution into a clean, dry 5 mm NMR tube.
  - Ensure the liquid column height is sufficient to cover the NMR probe's detection area (typically 4-5 cm).
- Data Acquisition:
  - Insert the NMR tube into the spectrometer.
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - For  $^1\text{H}$  NMR, acquire the spectrum using a standard single-pulse experiment.
  - For  $^{13}\text{C}$  NMR, acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon atom.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase the resulting spectrum.
  - Perform baseline correction.
  - Reference the spectrum to the residual solvent peak ( $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ) or an internal standard like tetramethylsilane (TMS).

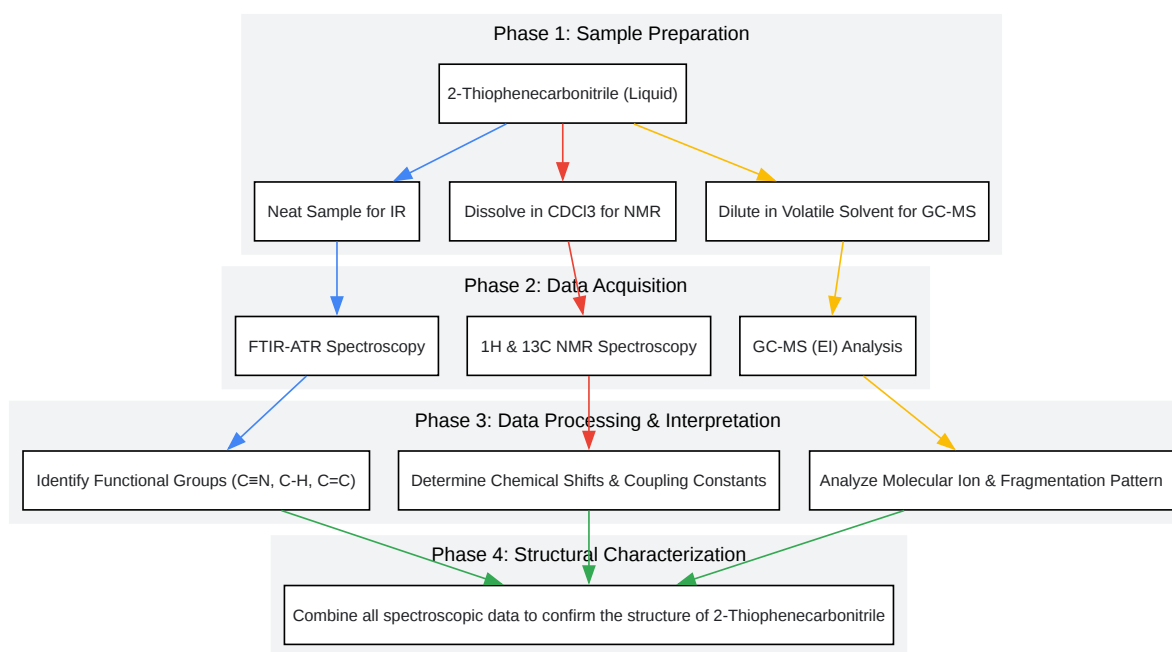
## Mass Spectrometry (MS)

Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).[\[18\]](#)

- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
- Sample Preparation:
  - Prepare a dilute solution of **2-Thiophenecarbonitrile** in a volatile organic solvent such as dichloromethane or methanol.
- GC Separation:
  - Inject a small volume (e.g., 1  $\mu$ L) of the prepared solution into the GC.
  - The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column (e.g., a non-polar column like DB-5ms).
  - A temperature program is used to separate the analyte from the solvent and any impurities. A typical program might start at 60°C and ramp up to 250°C.
- MS Data Acquisition:[\[19\]](#)
  - As **2-Thiophenecarbonitrile** elutes from the GC column, it enters the MS ion source.
  - The molecules are bombarded with electrons (typically at 70 eV) to generate the molecular ion and fragment ions.
  - The ions are then separated by the mass analyzer (e.g., a quadrupole) based on their mass-to-charge ( $m/z$ ) ratio.
  - A mass spectrum is recorded, showing the relative abundance of each ion.

## Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of **2-Thiophenecarbonitrile**.



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Caption: Workflow for the spectroscopic analysis of **2-Thiophenecarbonitrile**.

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